4-Iodophenyl isothiocyanate
Overview
Description
4-Iodophenyl isothiocyanate is an organic compound with the molecular formula C7H4INS. It is a derivative of phenyl isothiocyanate, where an iodine atom is substituted at the para position of the phenyl ring. This compound is known for its significant applications in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties .
Mechanism of Action
- 4-IPITC primarily targets cellular proteins involved in antioxidant defense. It activates multiple antioxidant proteins, including NQO1, glutathione-S-transferase (GST), epoxide hydrolase, ferritin, glutamate cysteine ligase (GCL), glutathione peroxidase, glutathione reductase, heme oxygenase, thioredoxin, thioredoxin reductase, and UDP-glucuronosyl transferase .
Target of Action
Result of Action
Biochemical Analysis
Biochemical Properties
4-Iodophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to reduce cell death in primary cortical neurons exposed to oxidative stress and other insults . The compound exhibits neurotrophic properties, promoting neurite outgrowth in vitro . Additionally, this compound interacts with reactive oxygen species, mitigating their harmful effects on cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce cell death in primary cortical neurons and promote neurite outgrowth . The compound also delays the onset of experimental autoimmune encephalomyelitis in animal models, indicating its potential to modulate immune responses . Furthermore, this compound affects dopamine metabolism and tyrosine hydroxylase activity in Parkinson’s disease models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to reactive oxygen species, reducing oxidative stress in neurons . The compound also modulates gene expression by influencing transcription factors involved in neuroprotection and inflammation . Additionally, this compound inhibits enzymes involved in neurodegenerative processes, thereby protecting neurons from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, maintaining its neuroprotective properties over extended periods . Long-term studies have demonstrated that this compound continues to reduce cell death and promote neurite outgrowth in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In experimental autoimmune encephalomyelitis models, the compound significantly delayed disease onset and reduced disease severity at doses of 10, 20, and 40 mg/kg . In Parkinson’s disease models, a dose of 5 mg/kg was effective in reducing neurotoxicity
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound influences the metabolism of dopamine and other neurotransmitters in the brain . It also affects the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodophenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-iodoaniline with thiophosgene. The reaction typically proceeds under mild conditions, with the amine group of 4-iodoaniline reacting with thiophosgene to form the isothiocyanate group .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more efficient reagents. For example, the reaction of 4-iodoaniline with carbon disulfide and a desulfurating agent like T3P (propane phosphonic acid anhydride) can yield the desired isothiocyanate in good yields .
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar to 4-iodophenyl isothiocyanate but lacks the iodine substitution.
4-Bromophenyl isothiocyanate: Another halogen-substituted phenyl isothiocyanate, where bromine is substituted at the para position.
Uniqueness: this compound is unique due to the presence of the iodine atom, which can influence its reactivity and biological properties. The iodine atom can enhance the compound’s electrophilicity and potentially its biological activity .
Properties
IUPAC Name |
1-iodo-4-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLGBRZZFRSXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174601 | |
Record name | 4-Iodophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059-76-9 | |
Record name | 4-Iodophenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002059769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2059-76-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodophenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IODOPHENYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-IODOPHENYLISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF6UL9NHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 4-IPITC shows neuroprotective effects in various models. What is currently known about HOW it protects neurons, and what are the key unanswered questions?
A1: While the study demonstrates 4-IPITC's ability to reduce neuronal cell death caused by various insults like glutamate toxicity, oxygen-glucose deprivation, and oxidative stress [], the exact mechanism of action remains unclear.
- Known effects: The research observed that 4-IPITC significantly delayed the onset and severity of experimental autoimmune encephalomyelitis (EAE) in rats [], suggesting potential anti-inflammatory or immunomodulatory effects. Additionally, the compound showed some preliminary promise in a Parkinson's disease model using MPTP, although the study acknowledges limitations in sample size [].
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